chemical structure and molecular weight of DBCO-PEG4-phosphoramidite
chemical structure and molecular weight of DBCO-PEG4-phosphoramidite
The following technical guide provides an in-depth analysis of DBCO-PEG4-Phosphoramidite , a critical reagent for incorporating copper-free click chemistry handles into oligonucleotides.
This guide distinguishes between the two commercially prevalent forms often conflated under the same name: the TEG (Triethylene glycol) variant and the true PEG4 (Tetraethylene glycol) variant.
Chemical Structure, Synthesis Protocols, and Applications
Executive Summary
DBCO-PEG4-Phosphoramidite is a specialized phosphoramidite reagent used to incorporate a dibenzocyclooctyne (DBCO) moiety at the 5'-terminus of an oligonucleotide.[1] This modification enables Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) , a bioorthogonal "click" reaction that proceeds rapidly without a cytotoxic copper catalyst.
This reagent is essential for therapeutic oligonucleotide development (e.g., ADCs, siRNA conjugates) and diagnostic probe synthesis, offering high coupling efficiency and stability under standard deprotection conditions when specific oxidation protocols are followed.
Chemical Identity & Physicochemical Properties[2][3][4][5]
Structural Disambiguation: TEG vs. PEG4
Commercially, the term "DBCO-PEG4-Phosphoramidite" is often used interchangeably for two distinct molecules. The most widely cited version (e.g., Glen Research 10-1941) actually contains a TEG (Triethylene glycol) spacer, while other vendors offer a true PEG4 version.
Crucial Distinction:
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DBCO-TEG (Standard): Contains 3 ethylene oxide units.
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DBCO-PEG4 (Extended): Contains 4 ethylene oxide units.
Physicochemical Data Table[5]
| Property | DBCO-TEG Phosphoramidite (Standard) | DBCO-PEG4 Phosphoramidite (Extended) |
| CAS Number | 1527468-08-1 | 1527468-08-1 (Often cited generically) |
| Molecular Weight | 708.82 Da | 724.82 Da |
| Formula | C₃₈H₅₃N₄O₇P | C₃₈H₅₃N₄O₈P |
| Spacer Length | Triethylene Glycol (TEG) | Tetraethylene Glycol (PEG4) |
| Reactive Group | Azadibenzocyclooctyne (DBCO) | Azadibenzocyclooctyne (DBCO) |
| Solubility | Acetonitrile (Anhydrous), DCM | Acetonitrile (Anhydrous), DCM |
| Appearance | White to off-white foam/oil | White to off-white foam/oil |
Structural Components
The molecule consists of three functional domains:
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DBCO Moiety: A strained azadibenzocyclooctyne ring responsible for the click reactivity.[1][2] The strain energy (~18 kcal/mol) drives the reaction with azides.
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PEG/TEG Spacer: A hydrophilic linker (PEG4 or TEG) that increases solubility in aqueous buffers and minimizes steric hindrance between the oligo and the conjugation target.
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Phosphoramidite Group: A 2-cyanoethyl-N,N-diisopropyl phosphoramidite moiety that facilitates coupling to the 5'-hydroxyl of the growing oligonucleotide chain.
Mechanism of Action
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Unlike the classic Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), SPAAC relies on the bond angle deformation of the cyclooctyne ring to lower the activation energy of the reaction.
-
Reaction: DBCO (Alkyne) + Azide (N₃)
Stable Triazole Linkage. -
Kinetics: Second-order rate constant (
) approx. 0.3 – 1.0 M⁻¹s⁻¹. -
Bioorthogonality: Inert to amines, thiols, and hydroxyls found in biological systems.[2][3]
Visualization: SPAAC Pathway
The following diagram illustrates the conjugation mechanism.
Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) forming a stable triazole conjugate.
Experimental Protocols
Oligonucleotide Synthesis (5'-Labeling)
The incorporation of DBCO requires modified synthesis cycles to prevent degradation of the cyclooctyne ring, particularly during the oxidation step.
Protocol Steps:
-
Diluent: Dissolve DBCO-PEG4-phosphoramidite in anhydrous acetonitrile (0.1 M concentration).
-
Coupling:
-
Extend coupling time to 10–12 minutes .
-
The bulky DBCO group requires longer diffusion time into the CPG pores.
-
-
Oxidation (CRITICAL):
-
Deprotection:
-
Compatible: Ammonium Hydroxide (30%) for 2 hours at 65°C OR 17 hours at RT.
-
Compatible: AMA (Ammonium hydroxide/Methylamine 1:[5]1) for 2 hours at RT.
-
Incompatible: Harsh acidic conditions or reagents that reduce alkynes.
-
Conjugation Workflow (Click Reaction)
Once the DBCO-modified oligo is purified (HPLC/desalting), it is ready for conjugation.
-
Buffer: PBS (pH 7.4) or water. Organic co-solvents (DMSO/DMF) are compatible if the target requires them.
-
Stoichiometry: Use 1.2 – 1.5 molar equivalents of the Azide-partner relative to the DBCO-Oligo to ensure complete consumption of the oligo.
-
Incubation: 4 to 17 hours at Room Temperature (or 4°C overnight).
-
Purification: Remove excess azide via size-exclusion chromatography or precipitation.
Visualization: Synthesis & Conjugation Workflow
Caption: Workflow for synthesizing DBCO-modified oligonucleotides and subsequent conjugation.
Quality Control & Handling
Storage and Stability
-
Dry State: Store at -20°C, protected from light and moisture. Stable for >1 year.
-
In Solution: Stable in anhydrous acetonitrile for 24-48 hours on the synthesizer. Do not store in solution long-term.
-
Sensitivity: The cyclooctyne ring is sensitive to light and strong nucleophiles.
Analytical Verification
-
HPLC: DBCO absorbs strongly at 308 nm (extinction coefficient ~12,000 L/mol·cm). Monitor this wavelength to verify DBCO incorporation.
-
Mass Spectrometry (ESI-MS):
-
For DBCO-TEG (C38H53N4O7P): Expect mass shift of +570.6 Da (added mass to oligo) or verify the phosphoramidite mass (708.8 Da).
-
For DBCO-PEG4 (C38H53N4O8P): Expect mass shift of +586.6 Da .
-
References
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Glen Research. 5'-DBCO-TEG Phosphoramidite (10-1941) Technical Bulletin. Retrieved from [Link]
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AxisPharm. DBCO-PEG4-Phosphoramidite Technical Overview. Retrieved from [Link]
